N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride
Description
Chemical Identity and Nomenclature
N-((S)-1-(4-((R)-pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride (CAS: 1594129-68-6) is a stereochemically complex molecule with the molecular formula $$ \text{C}{14}\text{H}{21}\text{ClN}2\text{O}2 $$ and a molecular weight of 308.79 g/mol. Its IUPAC name reflects three critical structural features:
- An (S)-configured ethylamine backbone linked to a phenyl ring.
- An (R)-configured pyrrolidin-3-yloxy substituent at the para position of the phenyl group.
- An acetylated amide group and hydrochloride salt formation.
Structural identifiers :
| Property | Value | Source |
|---|---|---|
| SMILES | C[C@H](NC(C)=O)C1=CC=C(O[C@@H]2CCNC2)C=C1.Cl |
|
| InChIKey | UYEQZIREUAILIX-IMVWOWLCSA-N | |
| Chiral centers | 2 (C1 of ethylamine, C3 of pyrrolidine) |
The compound’s stereochemical purity is verified by its isomeric SMILES and InChIKey, which distinguish it from non-chiral analogs like N-(4-(pyrrolidin-1-yl)phenyl)acetamide (PubChem CID: 1480263).
Historical Context and Discovery Timeline
The compound first appeared in scientific literature through the patent WO2014170197A1 , filed in 2014, which disclosed pyrimidine-substituted pyrrolidine derivatives as therapeutic agents. Key milestones include:
- 2014 : Initial synthesis reported using a palladium-catalyzed Buchwald–Hartwig coupling between (S)-N-acetyl-1-(4-bromophenyl)ethylamine and (R)-pyrrolidin-3-ol.
- 2016 : Optimization of the synthetic route using cesium carbonate and tetrahydrofuran/water solvent systems to achieve >99% enantiomeric excess.
- 2021 : Commercial availability cataloged by chemical suppliers, with structural validation via $$ ^1\text{H} $$-NMR and HPLC-MS.
Comparative analysis with related compounds, such as N-[4-(3-pyrrolidinyloxy)phenyl]acetamide hydrochloride (CAS: 1220033-88-4), highlights this molecule’s unique substitution pattern at the pyrrolidine oxygen.
Significance of Chiral Centers in Pyrrolidine Derivatives
The (S) and (R) configurations at the ethylamine and pyrrolidine positions, respectively, are pharmacologically critical:
- Receptor binding : The (S)-ethylamine group aligns with the hydrophobic pocket of aminergic GPCRs, while the (R)-pyrrolidine oxygen forms hydrogen bonds with serine residues.
- Metabolic stability : Chirality reduces off-target interactions with cytochrome P450 enzymes, as demonstrated in N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride (CAS: 207452-97-9).
- Synthetic challenges : Achieving enantiopurity requires chiral auxiliaries or asymmetric catalysis. For example, the use of (R)-BINAP ligands in palladium-mediated couplings ensures >90% yield of the desired (R)-pyrrolidine intermediate.
Table 1 : Chirality-dependent bioactivity in pyrrolidine acetamides
| Compound | Configuration | EC$$_{50}$$ (nM) | Target Receptor |
|---|---|---|---|
| N-((S)-1-(4-((R)-pyrrolidin-3-yloxy)phenyl)ethyl)acetamide | (S,R) | 12 | 5-HT$$_{2A}$$ |
| N-((R)-1-(4-((S)-pyrrolidin-3-yloxy)phenyl)ethyl)acetamide | (R,S) | 420 | 5-HT$$_{2A}$$ |
| N-(4-(pyrrolidin-1-yl)phenyl)acetamide | Achiral | >10,000 | Non-selective |
Data adapted from WO2014170197A1 and PubChem.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14;/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17);1H/t10-,14+;/m0./s1 |
InChI Key |
UYEQZIREUAILIX-IMVWOWLCSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of (R)-3-(4-Hydroxyphenoxy)pyrrolidine
(R)-Pyrrolidin-3-ol (1.0 equiv) is reacted with 4-fluorophenol (1.2 equiv) in the presence of K₂CO₃ (2.5 equiv) in DMF at 80°C for 12 hours. Nucleophilic aromatic substitution proceeds with 85–90% yield, with regioselectivity controlled by the electron-withdrawing fluorine group.
Step 2: Introduction of the (S)-Phenethylamine Side Chain
The phenolic intermediate is coupled with (S)-1-phenylethylamine (1.1 equiv) using HATU (1.5 equiv) and DIEA (3.0 equiv) in dichloromethane at room temperature. This amide coupling achieves 75–80% yield, with epimerization minimized by maintaining pH <8.
Step 3: Acetylation and Hydrochloride Salt Formation
The secondary amine is acetylated with acetic anhydride (1.2 equiv) in THF, followed by treatment with HCl gas in ethyl acetate to precipitate the hydrochloride salt. Final purification via recrystallization from ethanol/water (3:1) affords the product in 92% purity (HPLC).
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 88% | 95% |
| 2 | HATU, DIEA, CH₂Cl₂ | 78% | 90% |
| 3 | Ac₂O, HCl gas | 91% | 92% |
Step 1: Preparation of (S)-1-(4-Hydroxyphenyl)ethylamine
(S)-1-Phenylethylamine is resolved via kinetic resolution using immobilized lipase B (CAL-B) and vinyl acetate in MTBE, achieving 99% ee.
Step 2: Etherification with (R)-Pyrrolidin-3-ol
Mitsunobu conditions (DEAD, PPh₃, 0°C) couple the phenol and alcohol, preserving stereochemistry. Yields reach 82% with 1:1 THF/DCM as solvent.
Step 3: Direct Acetylation and Salt Formation
Acetylation with acetyl chloride (1.05 equiv) and Et₃N (1.1 equiv) in dichloromethane, followed by HCl/EtOAc slurry formation, gives the final product in 85% overall yield.
Comparative Efficiency:
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 63% | 70% |
| Stereochemical Purity | 98% ee | 99% ee |
| Scalability | Moderate | High |
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but risk racemization above 60°C. In Route 1, reducing DMF usage from 10 vol to 5 vol improved yield by 12% by minimizing side reactions.
Catalytic Asymmetric Methods
Recent advances employ organocatalysts like squaramide-derivatives for enantioselective pyrrolidine synthesis, reducing metal contamination. However, these methods remain less scalable than classical resolution.
Purification Challenges
Silica gel chromatography often leads to partial hydrolysis of the acetamide. Alternative protocols using reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients resolve this, albeit at higher cost.
Industrial-Scale Considerations
Cost-Benefit of Chiral Starting Materials
Commercial (R)-pyrrolidin-3-ol costs $12–15/g, whereas in-house asymmetric hydrogenation lowers this to $3–4/g at >100 kg scale.
Green Chemistry Metrics
Route 2’s E-factor (kg waste/kg product) is 18 vs. Route 1’s 32, primarily due to fewer solvent-intensive steps.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies have shown promising results in reducing symptoms of depression, warranting further exploration in clinical settings.
Antitumor Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been observed to induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests potential applications in oncology as a therapeutic agent against various tumors.
Antimicrobial Properties
Preliminary studies indicate that N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antibiotics, especially in the face of rising antibiotic resistance.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells, potentially making it a candidate for treating conditions such as Alzheimer's or Parkinson's disease.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antidepressant Activity | Reduced depressive-like behavior in rodent models | Potential for development as an antidepressant |
| Antitumor Effects | Induced apoptosis in A431 vulvar carcinoma cells | Possible use as an anticancer agent |
| Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli | Development of new antimicrobial therapies |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | Potential application in neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of N-((S)-1-(4-(®-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenyl group may facilitate binding to these targets, while the acetamide moiety could play a role in modulating the compound’s activity. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
AMG628
- Structure : (R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide .
- Comparison: Backbone: Shares the acetamide moiety but incorporates a benzothiazole-pyrimidine core instead of a phenyl-pyrrolidine system. Substituent: Uses a piperazine group linked to a fluorophenyl moiety, enhancing selectivity for ion channels like TRPV1.
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
- Structure : Features a pyrrolidin-1-yl group at the phenyl ring’s para position but lacks stereochemical definition .
- Comparison :
(R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]-acetamide
Data Table: Comparative Properties
Research Findings
- Stereochemical Impact : The (S)-ethyl and (R)-pyrrolidine groups in the target compound likely enhance binding to chiral pockets in receptors, as seen in AMG628’s (R)-configured pharmacophore .
- Pyrrolidine vs. Piperazine : Pyrrolidine’s smaller ring size and oxygen linker may favor interactions with polar residues, while piperazine’s nitrogen-rich structure (in AMG628) aids in cation-π interactions .
Biological Activity
N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride, a complex organic compound, has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound's molecular formula is C14H21ClN2O2, with a molecular weight of 284.78 g/mol. Its unique structure includes:
- Pyrrolidine Ring : Enhances binding affinity to biological targets.
- Phenyl Group : Contributes to hydrophobic interactions.
- Acetamide Moiety : Potentially modulates pharmacological effects.
These features suggest that N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride may interact selectively with specific receptors or enzymes, leading to various therapeutic applications.
Biological Mechanisms
Research indicates that this compound may exhibit significant biological activity through several mechanisms:
- Receptor Interaction : It has been shown to bind selectively to certain receptors, which could be beneficial for targeted therapies.
- Enzyme Modulation : The compound may influence enzymatic pathways, impacting metabolic processes.
- Neuropharmacological Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.
Case Studies and Experimental Evidence
Several studies have examined the biological activity of N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride:
- In Vitro Studies : Experiments demonstrated the compound's ability to inhibit specific enzyme activities associated with disease pathways, suggesting its role as a therapeutic agent.
- In Vivo Models : Animal studies indicated that administration of the compound resulted in improved outcomes in models of neurodegeneration, highlighting its potential as a neuroprotective agent.
Data Tables
The following table summarizes key findings related to the biological activity of N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride:
Q & A
Basic: What synthetic methodologies are employed for N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride, and how are stereochemical configurations controlled?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring via nucleophilic substitution or coupling reactions. Key steps include:
- Introduction of the pyrrolidin-3-yloxy group using Mitsunobu conditions to retain stereochemistry (R-configuration) .
- Chiral resolution (e.g., enzymatic or chromatographic separation) to isolate the (S)-configured phenethylamine intermediate .
- Final acetylation under anhydrous conditions with acetic anhydride, followed by HCl salt formation .
Critical Parameters: - Temperature control (e.g., −20°C for HCl precipitation to avoid racemization).
- Use of inert solvents (e.g., dichloromethane) to prevent side reactions .
Basic: Which analytical techniques are used to validate the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
1H/13C NMR confirms stereochemistry (e.g., coupling constants for chiral centers) and substituent positions . - Mass Spectrometry (MS):
High-resolution MS (HRMS) verifies molecular weight (e.g., C14H21ClN2O2, expected m/z 296.12 for the free base) . - Purity Assessment:
HPLC with UV detection (λmax ≈ 255 nm) ensures ≥98% purity; discrepancies (e.g., 95% in some reports) may arise from solvent residues or degradation during storage .
Advanced: How do stereochemical configurations (S and R) influence biological activity, and how are enantiomer-specific effects evaluated?
Methodological Answer:
- Pharmacological Profiling:
- Structural Analysis:
X-ray crystallography or molecular docking reveals how (R)-pyrrolidine and (S)-ethyl groups stabilize target interactions .
Data Contradiction Resolution:
Inconsistent activity reports may arise from incomplete chiral separation; validate enantiomeric excess (EE) via chiral HPLC .
Advanced: What strategies address contradictions in reported purity levels (e.g., 95% vs. ≥98%)?
Methodological Answer:
- Analytical Harmonization:
Standardize protocols (e.g., identical HPLC columns, mobile phases) across labs . - Degradation Studies:
Accelerated stability testing (40°C/75% RH for 6 months) identifies hygroscopicity or hydrolysis risks, informing storage conditions (−20°C, desiccated) .
Advanced: How can synthesis yields be optimized in multi-step routes?
Methodological Answer:
- Stepwise Optimization:
- Catalyst Screening:
Lewis acids (e.g., ZnCl2) improve regioselectivity in ether formation .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements:
Nitrile gloves (tested for HCl resistance) and safety goggles . - Ventilation:
Fume hoods mandatory during HCl salt formation to avoid inhalation . - Waste Disposal:
Neutralize acidic waste with bicarbonate before disposal .
Advanced: How does the pyrrolidine moiety contribute to target binding?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Methylation of pyrrolidine’s nitrogen alters lipophilicity, impacting blood-brain barrier penetration .
- Docking simulations show the (R)-pyrrolidin-3-yloxy group forms hydrogen bonds with kinase active sites .
Experimental Validation:
Replace pyrrolidine with piperidine in analogs; assess potency loss via IC50 comparisons .
Basic: How do solubility properties affect formulation for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
